molecular formula C19H21N3O5 B12459526 4-(furan-2-yl)-N'-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide

4-(furan-2-yl)-N'-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide

Cat. No.: B12459526
M. Wt: 371.4 g/mol
InChI Key: ZWXOMSSKRDVXMV-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-N’-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide is a complex organic compound that features a furan ring, a morpholine ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-N’-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the intermediate compound.

    Formation of the benzohydrazide moiety: This is typically done by reacting a benzoyl chloride derivative with hydrazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-N’-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can yield corresponding alcohols or amines.

Scientific Research Applications

4-(furan-2-yl)-N’-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-N’-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. The benzohydrazide moiety can act as a nucleophile, reacting with electrophilic centers in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(furan-2-yl)-N’-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and morpholine rings, along with the benzohydrazide moiety, allows for diverse interactions and reactivity, making it a versatile compound in various applications.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

4-(furan-2-yl)-N'-(4-morpholin-4-yl-4-oxobutanoyl)benzohydrazide

InChI

InChI=1S/C19H21N3O5/c23-17(7-8-18(24)22-9-12-26-13-10-22)20-21-19(25)15-5-3-14(4-6-15)16-2-1-11-27-16/h1-6,11H,7-10,12-13H2,(H,20,23)(H,21,25)

InChI Key

ZWXOMSSKRDVXMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CO3

Origin of Product

United States

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